2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol can be achieved through various methods. One common approach involves the reaction of 3,4-dimethoxyphenylamine with formaldehyde and phenol under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of cancer treatment.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(((3,4-Dimethoxyphenyl)amino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functional groups (phenolic and amino) make it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO3/c1-18-14-8-7-12(9-15(14)19-2)16-10-11-5-3-4-6-13(11)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
IMZFOPXVXHAJLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)OC |
Origin of Product |
United States |
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